ethyl 6-amino-5-cyano-2-methyl-4-pyridin-3-yl-4H-pyran-3-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-5-cyano-2-methyl-4-pyridin-3-yl-4H-pyran-3-carboxylate typically involves multi-component reactions. One common method involves the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence or absence of a catalyst . The reaction conditions often include the use of ethanol as a solvent and triethylamine as a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
ethyl 6-amino-5-cyano-2-methyl-4-pyridin-3-yl-4H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyran derivatives, while reduction can produce amine-substituted pyran compounds .
Scientific Research Applications
ethyl 6-amino-5-cyano-2-methyl-4-pyridin-3-yl-4H-pyran-3-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound has potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being explored for its potential use in drug discovery and development.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 6-amino-5-cyano-2-methyl-4-pyridin-3-yl-4H-pyran-3-carboxylate involves multiple pathways. It is known to exert its effects primarily through calcium channel blockade, which leads to muscle relaxation . Other mechanisms, such as potassium channel modulation and cyclic adenosine monophosphate (cAMP) accumulation, may also be involved .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylic acid ethyl ester
- 6-Amino-5-cyano-2-phenyl-4-pyridin-4-yl-4H-pyran-3-carboxylic acid ethyl ester
Uniqueness
ethyl 6-amino-5-cyano-2-methyl-4-pyridin-3-yl-4H-pyran-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridinyl group enhances its potential for interactions with biological targets, making it a valuable compound for medicinal chemistry research .
Properties
CAS No. |
315246-58-3 |
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Molecular Formula |
C15H15N3O3 |
Molecular Weight |
285.3g/mol |
IUPAC Name |
ethyl 6-amino-5-cyano-2-methyl-4-pyridin-3-yl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C15H15N3O3/c1-3-20-15(19)12-9(2)21-14(17)11(7-16)13(12)10-5-4-6-18-8-10/h4-6,8,13H,3,17H2,1-2H3 |
InChI Key |
VHDYCYWIIFERPA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CN=CC=C2)C#N)N)C |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CN=CC=C2)C#N)N)C |
Origin of Product |
United States |
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